molecular formula C19H19N3O4S B6477091 2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine CAS No. 2640822-16-6

2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6477091
CAS No.: 2640822-16-6
M. Wt: 385.4 g/mol
InChI Key: QJEXQSSUPOSEKB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, an oxazole ring, a benzenesulfonyl group, and an azetidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The pyridine and oxazole rings are aromatic and planar, while the azetidine ring is a three-membered ring and likely to be puckered. The benzenesulfonyl group is also aromatic and planar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the oxazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group might increase the compound’s solubility in polar solvents .

Mechanism of Action

The biological activity of the compound would depend on its structure and the target it interacts with. Without specific information about the compound’s use or target, it’s difficult to predict its mechanism of action .

Future Directions

The compound’s structure suggests that it could have interesting chemical and biological properties. Future research could explore these properties further, potentially leading to new applications in fields such as medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-[4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-13-9-16(7-8-20-13)26-17-10-22(11-17)27(23,24)18-5-3-15(4-6-18)19-12-25-14(2)21-19/h3-9,12,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEXQSSUPOSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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